d-グリセロ-l-グルコ-ヘプトース

概要

説明

科学的研究の応用

Chemistry: In chemistry, d-glycero-l-gluco-heptose is used as a precursor for the synthesis of various heptose derivatives, which are important for studying bacterial polysaccharides and lipooligosaccharides .

Biology: In biology, this compound is essential for understanding the biosynthesis and function of bacterial capsular polysaccharides, which play a critical role in bacterial pathogenicity and immune evasion .

Medicine: In medicine, d-glycero-l-gluco-heptose and its derivatives are studied for their potential as therapeutic agents against bacterial infections, particularly those caused by antibiotic-resistant strains .

Industry: In the industrial sector, the optimized synthesis of heptose phosphates from d-glycero-l-gluco-heptose is valuable for the production of bacterial lipopolysaccharides, which are used in various applications, including vaccine development .

作用機序

Target of Action

d-Glycero-l-gluco-heptose is a seven-carbon sugar that is common in higher plants, algae, fungi, and bacteria . It plays a significant role in the biosynthesis of capsular polysaccharides in the human pathogen Campylobacter jejuni . The primary targets of this compound are the enzymes involved in the biosynthesis of heptoses, such as Cj1427, Cj1430, and Cj1428 .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. Cj1427 catalyzes the oxidation of GDP-D-glycero-α-D-manno-heptose to GDP-D-glycero-4-keto-α-D-lyxo-heptose using α-ketoglutarate as a cosubstrate . Cj1430 then catalyzes the double epimerization of this product at C3 and C5 to form GDP-D-glycero-4-keto-β-L-xylo-heptose . Finally, Cj1428 catalyzes the stereospecific reduction of this GDP-linked heptose by NADPH to form GDP-D-glycero-β-L-gluco-heptose .

Biochemical Pathways

The biosynthesis of d-Glycero-l-gluco-heptose involves a TKT-dependent heptulose shunt, where Suc-derived Fru 6-P is converted either to Sed 7-P or mannoheptulose 7-P or both in competent tissues and species . This pathway is essential for the formation of heptoses, which are integral components of the capsular polysaccharides in Campylobacter jejuni .

Result of Action

The result of the action of d-Glycero-l-gluco-heptose is the formation of capsular polysaccharides in Campylobacter jejuni, which are essential for the maintenance and integrity of the bacterial cell wall and evasion of the host immune response . The variations in the heptose moieties of the capsular polysaccharides are thought to derive from the modification of GDP-D-glycero-α-D-manno-heptose .

Action Environment

The action of d-Glycero-l-gluco-heptose is influenced by various environmental factors. For instance, the presence of specific enzymes is required for the compound to exert its action Additionally, the compound’s action may be influenced by the metabolic state of the organism, as well as external factors such as temperature and pH

生化学分析

Biochemical Properties

d-Glycero-l-gluco-heptose is an essential component in the biosynthesis of capsular polysaccharides in Campylobacter jejuni . It interacts with several enzymes and proteins during its synthesis. For instance, the enzyme Cj1427 catalyzes the oxidation of GDP-d-glycero-α-d-manno-heptose to GDP-d-glycero-4-keto-α-d-lyxo-heptose, which is then converted to GDP-d-glycero-4-keto-β-l-xylo-heptose by Cj1430 . Finally, Cj1428 catalyzes the stereospecific reduction of this GDP-linked heptose by NADPH to form GDP-d-glycero-β-l-gluco-heptose . These interactions are crucial for the proper formation and function of the capsular polysaccharides.

Cellular Effects

d-Glycero-l-gluco-heptose influences various cellular processes, particularly in bacterial cells. It plays a vital role in maintaining the integrity of the bacterial cell wall and evading the host immune response . The presence of d-Glycero-l-gluco-heptose in the capsular polysaccharides helps Campylobacter jejuni to adapt and survive in hostile environments, such as the human gastrointestinal tract . Additionally, it may impact cell signaling pathways and gene expression, contributing to the bacterium’s pathogenicity.

Molecular Mechanism

At the molecular level, d-Glycero-l-gluco-heptose exerts its effects through specific binding interactions with enzymes and other biomolecules. The reduction of GDP-linked heptose by NADPH, catalyzed by Cj1428, is a key step in its biosynthesis . This reaction involves the transfer of electrons from NADPH to the heptose, resulting in the formation of GDP-d-glycero-β-l-gluco-heptose . These molecular interactions are essential for the proper assembly and function of the capsular polysaccharides.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of d-Glycero-l-gluco-heptose can vary over time. Studies have shown that the compound remains stable under certain conditions, but may degrade when exposed to specific environmental factors . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that d-Glycero-l-gluco-heptose plays a critical role in maintaining bacterial cell integrity and function over extended periods .

Dosage Effects in Animal Models

The effects of d-Glycero-l-gluco-heptose can vary with different dosages in animal models. At lower doses, the compound may enhance bacterial survival and pathogenicity, while higher doses could potentially lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which d-Glycero-l-gluco-heptose exerts its optimal effects .

Metabolic Pathways

d-Glycero-l-gluco-heptose is involved in several metabolic pathways, particularly those related to the biosynthesis of capsular polysaccharides . It interacts with enzymes such as Cj1427, Cj1430, and Cj1428, which catalyze various steps in its synthesis . These interactions are crucial for the proper formation and function of the capsular polysaccharides, which play a vital role in bacterial survival and pathogenicity.

Transport and Distribution

Within cells, d-Glycero-l-gluco-heptose is transported and distributed through specific transporters and binding proteins . These molecules facilitate the movement of the compound to its target sites, ensuring its proper localization and accumulation . The transport and distribution of d-Glycero-l-gluco-heptose are essential for its function in maintaining bacterial cell integrity and evading the host immune response.

Subcellular Localization

d-Glycero-l-gluco-heptose is localized in specific subcellular compartments, where it exerts its effects on bacterial cell function . Targeting signals and post-translational modifications may direct the compound to particular organelles or compartments, ensuring its proper activity and function . The subcellular localization of d-Glycero-l-gluco-heptose is crucial for its role in maintaining bacterial cell integrity and pathogenicity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of d-glycero-l-gluco-heptose can be achieved through various methods. One such method involves the catalytic Upjohn hydroxylation of a formed double C=C bond with osmium tetroxide (OsO₄) in high yield . Another approach involves the oxidation of GDP-d-glycero-α-d-manno-heptose to GDP-d-glycero-4-keto-α-d-lyxo-heptose using α-ketoglutarate as a cosubstrate, followed by double epimerization and stereospecific reduction to form GDP-d-glycero-l-gluco-heptose .

Industrial Production Methods: For instance, the synthesis of 1-O-methyl d-glycero-α-d-gluco-heptoside 7-phosphate from readily available d-glucose has been optimized for increased efficiency and reduced number of steps .

化学反応の分析

Types of Reactions: d-Glycero-l-gluco-heptose undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of GDP-d-glycero-α-d-manno-heptose to GDP-d-glycero-4-keto-α-d-lyxo-heptose is a key step in its biosynthesis . Reduction reactions, such as the stereospecific reduction of GDP-linked heptose by NADPH, are also crucial .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of d-glycero-l-gluco-heptose include osmium tetroxide (OsO₄), α-ketoglutarate, and NADPH . Reaction conditions often involve specific enzymes, such as Cj1427, Cj1430, and Cj1428, which catalyze the oxidation, epimerization, and reduction steps, respectively .

Major Products Formed: The major products formed from the reactions involving d-glycero-l-gluco-heptose include GDP-d-glycero-4-keto-α-d-lyxo-heptose and GDP-d-glycero-l-gluco-heptose .

類似化合物との比較

- d-Glycero-d-manno-heptose

- d-Glycero-d-gulo-heptose

- d-Glycero-d-ido-heptose

Comparison: d-Glycero-l-gluco-heptose is unique due to its specific stereochemistry and role in the biosynthesis of bacterial capsular polysaccharides. While other heptoses, such as d-glycero-d-manno-heptose, share similar biosynthetic pathways, the specific enzymes and reaction conditions involved in the synthesis of d-glycero-l-gluco-heptose distinguish it from its counterparts .

特性

IUPAC Name |

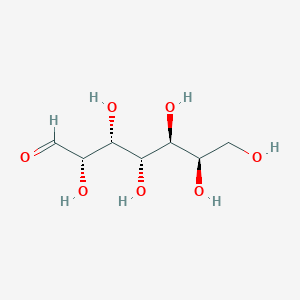

(2S,3R,4S,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4-,5+,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZMPEPLWKRVLD-ULQPCXBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610968 | |

| Record name | D-glycero-L-gluco-Heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23102-92-3 | |

| Record name | D-glycero-L-gluco-Heptose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23102-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-glycero-L-gluco-Heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of d-Glycero-l-gluco-heptose?

A1: d-Glycero-l-gluco-heptose is a crucial component of the capsular polysaccharide (CPS) in certain bacteria, most notably Campylobacter jejuni [, , ]. The CPS plays a vital role in maintaining bacterial cell wall integrity and evading the host's immune response []. Variations in the heptose moieties of the CPS contribute to the diversity observed among C. jejuni strains [].

Q2: How is d-Glycero-l-gluco-heptose synthesized in Campylobacter jejuni?

A2: The biosynthesis of d-Glycero-l-gluco-heptose in C. jejuni involves a multi-step enzymatic pathway. Research suggests that GDP-d-glycero-α-d-manno-heptose acts as the precursor molecule []. Specifically, three enzymes have been identified in C. jejuni NCTC 11168:

- Cj1427: This enzyme catalyzes the oxidation of GDP-d-glycero-α-d-manno-heptose to GDP-d-glycero-4-keto-α-d-lyxo-heptose using α-ketoglutarate [].

- Cj1430: This enzyme, belonging to the cupin superfamily, facilitates a double epimerization at the C3 and C5 positions of GDP-d-glycero-4-keto-α-d-lyxo-heptose, yielding GDP-d-glycero-4-keto-β-l-xylo-heptose [, ].

- Cj1428: This enzyme, classified as a short-chain dehydrogenase/reductase, uses NADPH to stereospecifically reduce GDP-d-glycero-4-keto-β-l-xylo-heptose to GDP-d-glycero-β-l-gluco-heptose [, ].

Q3: Have any enzymes involved in d-Glycero-l-gluco-heptose modification been characterized?

A3: Yes, two pyridoxal phosphate (PLP)-dependent enzymes, Cj1436 and Cj1437, have been identified in C. jejuni NCTC 11168 and play a role in modifying the d-glucuronic acid moiety within the CPS, which is linked to the d-Glycero-l-gluco-heptose unit [].

- Cj1436: This enzyme catalyzes the decarboxylation of l-serine phosphate, leading to the formation of ethanolamine phosphate [].

- Cj1437: This enzyme catalyzes the transamination of dihydroxyacetone phosphate in the presence of l-glutamate, resulting in the production of (S)-serinol phosphate [].

Q4: What is the role of Cj1438 in the CPS biosynthesis of C. jejuni?

A4: Cj1438 plays a crucial role in forming the amide bond within the CPS structure of C. jejuni NCTC 11168 []. Specifically, the C-terminal domain of Cj1438 functions as an ATP-dependent amidoligase. This enzyme catalyzes the formation of an amide bond using MgATP and d-glucuronate in the presence of either ethanolamine phosphate or (S)-serinol phosphate []. This amidation step is essential for attaching either ethanolamine or serinol to the glucuronate moiety within the repeating unit of the C. jejuni CPS [].

Q5: Are there any structural studies on the enzymes involved in d-Glycero-l-gluco-heptose synthesis?

A5: Yes, the three-dimensional crystal structures of both Cj1430 and Cj1428 have been solved [, , ]. The structure of Cj1430 was determined at a resolution of 1.85 Å in complex with a product analogue, GDP-d-glycero-β-l-gluco-heptose [, ]. For Cj1428, the structure was elucidated at 1.50 Å resolution in the presence of NADPH [, ]. These structural insights provide valuable information for understanding the catalytic mechanisms of these enzymes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

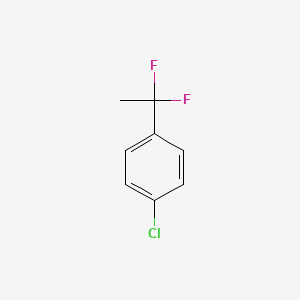

![[2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B1343136.png)